molecular formula C20H24N2O3S B2655512 Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1396873-66-7

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2655512
CAS No.: 1396873-66-7
M. Wt: 372.48
InChI Key: GKMOZBAJNBDTHU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzoate ester

Scientific Research Applications

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then coupled with a thiophene derivative. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene sulfoxide and thiophene sulfone share the thiophene ring structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring structure.

    Benzoate Esters: Compounds like methyl benzoate and propyl benzoate share the benzoate ester structure.

Uniqueness

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-6-3-4-7-17(16)21-19(23)14-22-11-9-15(10-12-22)18-8-5-13-26-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMOZBAJNBDTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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